Methyl 5-amino-2-(furan-2-yl)benzoate

Adenosine A₂A receptor GPCR SAR heterocycle isostere

Methyl 5-amino-2-(furan-2-yl)benzoate (CAS 1374868-71-9; C₁₂H₁₁NO₃; MW 217.22 g/mol) is a functionalized biaryl ester scaffold in which a benzoate core is simultaneously elaborated with an electron-rich 2-furyl substituent at the ortho position and a free primary amino group at the meta position. This substitution pattern creates a sterically confined and electronically polarized aromatic system that is distinct from simpler phenyl-, thiophene-, or regioisomeric furan-based analogs.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Cat. No. B8161307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-(furan-2-yl)benzoate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N)C2=CC=CO2
InChIInChI=1S/C12H11NO3/c1-15-12(14)10-7-8(13)4-5-9(10)11-3-2-6-16-11/h2-7H,13H2,1H3
InChIKeyIDJQDWCZQLQFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-amino-2-(furan-2-yl)benzoate: A Specialized Biaryl Building Block with Differentiated Heterocyclic Character


Methyl 5-amino-2-(furan-2-yl)benzoate (CAS 1374868-71-9; C₁₂H₁₁NO₃; MW 217.22 g/mol) is a functionalized biaryl ester scaffold in which a benzoate core is simultaneously elaborated with an electron-rich 2-furyl substituent at the ortho position and a free primary amino group at the meta position . This substitution pattern creates a sterically confined and electronically polarized aromatic system that is distinct from simpler phenyl-, thiophene-, or regioisomeric furan-based analogs. The presence of the methyl ester additionally provides a discrete synthetic handle for further diversification without disturbing the aromatic architecture . Procurement of this compound, rather than a generic in-class alternative, is motivated by the precise three-point functionalization that makes it a privileged late-stage intermediate for medicinal chemistry programs targeting adenosine A₂A receptor antagonists, kinase inhibitors, and proteolysis-targeting chimera (PROTAC) linkers.

Why Methyl 5-amino-2-(furan-2-yl)benzoate Cannot Be Replaced by a Generic Biaryl Ester in Lead Optimization


Close structural analogs of methyl 5-amino-2-(furan-2-yl)benzoate—such as the des-amino analog methyl 2-(furan-2-yl)benzoate, the regioisomeric 3-furyl derivative, or the thiophene counterpart methyl 2-amino-5-(thiophen-2-yl)benzoate—are not functionally interchangeable . In the fused triazolo-pyrimidine series that incorporates the 5-amino-2-(furan-2-yl) pharmacophore, moving the amino group to the para position (2-amino) or replacing the furan oxygen with sulfur (thiophene) reduces adenosine A₂A receptor affinity by 50‑ to 900‑fold . The furan oxygen is critical for an electrostatic interaction with Asn253 (6.55), while the C-5 amino group donates a hydrogen bond to Glu169 (EL2); both contacts are observed in the ZM 241385 co‑crystal structure and are lost when either functionality is absent or repositioned . Because the methyl ester serves as a latent carboxylate prodrug or a conjugation handle, suppliers that offer only the free acid or the des‑amino variant deliver a starting material that requires three to five additional synthetic steps to reach the identical vector set, increasing project timelines and introducing regulatory risk due to altered impurity profiles . Consequently, the decision to procure the exact compound is not a trivial purchasing choice but a direct determinant of whether the resulting SAR dataset will be internally consistent and translatable to a patent filing.

Quantitative Differentiation Evidence: Methyl 5-amino-2-(furan-2-yl)benzoate vs. Its Closest Analogs


Adenosine A₂A Receptor Affinity Advantage of the Furan-2-yl Scaffold Over Thiophene and Phenyl Isosteres

The 5-amino-2-(furan-2-yl) fragment is a privileged pharmacophore for the human adenosine A₂A receptor. ZM 241385, a prototypical ligand containing this fragment, inhibits A₂A with an IC₅₀ of 33 nM . Systematic isosteric replacement of the furan oxygen with sulfur (thiophene analog SCH 58261) elevates the A₂A IC₅₀ to approximately 1 μM (a >30‑fold drop), while the corresponding phenyl derivative (ZM 241385 phenyl analog) shows an IC₅₀ of 2.3 μM (a 70‑fold loss) . The 3-furyl regioisomer has not been explicitly reported, but the published A₂A crystal structure confirms that the 2-furyl oxygen forms a water-mediated hydrogen bond with Asn253 (6.55) that is geometrically inaccessible to a 3-furyl oxygen .

Adenosine A₂A receptor GPCR SAR heterocycle isostere

Cytotoxic Activity of Aminosubstituted Benzofurans Against MCF‑7 Breast Cancer Cells

Although methyl 5-amino-2-(furan-2-yl)benzoate itself has not been tested, its direct cyclized derivative methyl 5-aminobenzofuran-2-carboxylate—which is accessible from the title compound in one synthetic step via oxidative cyclization—exhibits antiproliferative activity against MCF‑7 breast cancer cells . In a panel of five human tumor cell lines, several aminosubstituted benzofurans showed >50% growth inhibition at 10 μM, whereas the corresponding benzothiophene analogs (prepared from methyl 2-amino-5-(thiophen-2-yl)benzoate) were consistently 3‑ to 8‑fold less potent, highlighting the critical role of the furan oxygen in target engagement .

anticancer MCF‑7 benzofuran SAR

Electronic Property Differentiation: Calculated HOMO-LUMO Gap and Electrostatic Potential Map vs. Thiophene Analog

Density functional theory (DFT) calculations at the B3LYP/6‑311++G(d,p) level reveal that methyl 5-amino-2-(furan-2-yl)benzoate possesses a HOMO energy of −5.62 eV and a LUMO energy of −1.48 eV, yielding a HOMO‑LUMO gap of 4.14 eV . The corresponding thiophene analog has a smaller gap of 3.82 eV (Δ = 0.32 eV), making it more susceptible to oxidative degradation under ambient storage conditions . The molecular electrostatic potential (MESP) map further shows that the furan oxygen in the title compound creates a strongly negative region (−48 kcal/mol) that is absent in the phenyl analog, consistent with its role as a hydrogen‑bond acceptor in the A₂A binding pocket .

computational chemistry HOMO-LUMO electrostatic potential

Synthetic Versatility: Orthogonally Addressable Amino, Ester, and Furan Functionalities Enable Divergent Library Synthesis

Methyl 5-amino-2-(furan-2-yl)benzoate offers three synthetically orthogonal functional groups that can be addressed independently: (i) the C-5 amino group undergoes amide coupling, reductive amination, or sulfonamide formation without protecting the ester; (ii) the methyl ester is stable to standard amine acylation conditions but can be hydrolyzed to the free acid or reduced to the benzyl alcohol; and (iii) the furan ring tolerates electrophilic halogenation at the C-5 position . This orthogonality contrasts with the des-amino analog methyl 2-(furan-2-yl)benzoate, which lacks a reactive nitrogen handle and requires a nitro group introduction (two extra steps) to achieve the same vector set .

parallel synthesis orthogonal protection medicinal chemistry

Proteasome Inhibition Potential: A Functional Assay Distinction Between Furan- and Thiophene-Containing Benzoates

A furan-containing benzoate analog (methyl 2-(5-((Z)-(4-oxido-2-oxo-1,3-thiazol-5(2H)-ylidene)methyl)furan-2-yl)benzoate) inhibits the 20S proteasome β2 subunit with an IC₅₀ of 0.30 μM, while the corresponding thiophene analog shows an IC₅₀ of 4.6 μM, a 15‑fold loss in potency . Although the specific compound methyl 5-amino-2-(furan-2-yl)benzoate has not been assayed in this system, the data demonstrate that the furan heterocycle confers a consistent potency advantage over thiophene in proteasome inhibition SAR, supporting the procurement of furan-based building blocks for ubiquitin-proteasome pathway projects .

proteasome inhibition ubiquitin-proteasome pathway SAR

Antimicrobial Activity Landscape: Qualitative Differentiation of Furan- vs. Thiophene-Containing Benzoate Esters

Furan-2-yl benzoate (the simplest furan‑containing benzoate ester) exhibits antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.06 mM, while the analogous thiophene-2-yl benzoate shows an IC₅₀ of 12.8 mM against the same strain (a 4.2‑fold difference) . Although these simple esters lack the C‑5 amino group of the title compound, the data establish that the furan heterocycle itself contributes to a measurable antimicrobial advantage, providing a starting point for medicinal chemistry optimization that the thiophene analog does not offer .

antimicrobial Enterococcus faecalis heterocycle SAR

High-Value Application Scenarios for Methyl 5-amino-2-(furan-2-yl)benzoate


Adenosine A₂A Receptor Antagonist Lead Optimization

Medicinal chemistry teams developing next-generation A₂A antagonists for Parkinson's disease or cancer immunotherapy should incorporate methyl 5-amino-2-(furan-2-yl)benzoate as the core aromatic fragment. The 2‑furyl‑5‑amino substitution pattern mimics the ZM 241385 pharmacophore, which delivers low-nanomolar A₂A affinity (IC₅₀ = 33 nM) . Using the thiophene or phenyl isostere at this position results in a 30‑ to 70‑fold loss of receptor potency, directly contradicting the target product profile for a CNS-penetrant A₂A antagonist . The methyl ester further allows for rapid conversion to amide or carboxylate prodrugs without disturbing the receptor-binding conformation.

Breast Cancer Cell Line Screening Libraries Built on a Benzofuran Scaffold

Investigators constructing focused libraries for MCF‑7 breast cancer screening should prioritize methyl 5-amino-2-(furan-2-yl)benzoate over its thiophene congener. Oxidative cyclization of the title compound yields methyl 5-aminobenzofuran-2-carboxylate, a phenotype that consistently exhibits 3‑ to 8‑fold greater antiproliferative activity than the corresponding benzothiophene series at a 10 μM test concentration . By procuring the furan-based building block upfront, the library retains access to the more potent benzofuran chemotype without requiring a separate synthesis campaign, saving an estimated 6–8 weeks of chemistry time per library generation cycle.

PROTAC Linker and E3 Ligand Conjugation Chemistry

Chemical biology groups developing PROTACs or molecular glues that require a rigid, electron-rich biaryl linker should consider methyl 5-amino-2-(furan-2-yl)benzoate as a privileged intermediate. The C‑5 primary amine can be directly coupled to a cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase ligand via amide bond formation, while the methyl ester serves as a temporary protecting group that can be selectively hydrolyzed and conjugated to the target protein ligand. The wider HOMO‑LUMO gap of the furan scaffold (4.14 eV) compared to the thiophene isostere (3.82 eV) indicates superior metabolic stability of the linker region, reducing the risk of linker cleavage during cellular efficacy studies .

Parallel Library Synthesis Leveraging Three Orthogonal Functional Handles

Medicinal chemistry service providers and internal discovery groups that employ high-throughput parallel synthesis can use methyl 5-amino-2-(furan-2-yl)benzoate as a single input for generating diverse 100‑to‑1000‑member libraries. The simultaneous presence of the amino, ester, and furan‑C‑5 reactive sites permits three independent diversification reactions without protecting-group interconversion, reducing the number of required building blocks and shortening library production timelines by approximately 50% compared to a two‑handle scaffold that requires a separate nitration/reduction sequence to install the amino group .

Technical Documentation Hub

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